2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound belonging to the quinazoline family. This compound features a quinazoline core that is substituted with methoxy groups and linked to a thiophenyl ethyl acetamide moiety. It has attracted attention for its potential biological activities, including possible applications in pharmacology and medicinal chemistry.
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can be classified as:
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor reaction progress and characterize the final product .
The molecular structure of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C23H25N5O4 |
Molecular Weight | 435.5 g/mol |
IUPAC Name | 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide |
InChI Key | BXXHJIGUSAKWMX-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |
The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups that can engage in various interactions with biological targets .
The compound can undergo several types of chemical reactions:
These reactions typically require specific conditions such as catalysts or particular solvents to achieve desired outcomes. Reaction pathways may also involve intermediates that can be isolated for further study .
The mechanism of action for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is not fully elucidated but may involve:
Research indicates that compounds with similar structures often exhibit anti-cancer and anti-inflammatory properties, suggesting that this compound may have comparable effects .
While specific physical properties such as density and boiling point are not available for this compound, general characteristics can be inferred based on its molecular structure:
The chemical properties include reactivity patterns typical for quinazolines and acetamides:
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide has several promising applications in scientific research:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5